2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole
Description
2-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole is a hybrid heterocyclic compound combining a benzo[d]imidazole core with a 1,3,4-oxadiazole ring. The benzimidazole moiety is substituted with a methyl group at position 2, while the oxadiazole ring is linked to a phenyl group at position 5 and a benzimidazolylmethyl group at position 2. This structure is synthesized via multi-step reactions, often involving condensation of substituted benzaldehydes with diamine derivatives, followed by cyclization to form the oxadiazole ring . Key characterization data include NMR, HRMS, and elemental analysis, confirming its purity and structural integrity .
Properties
IUPAC Name |
2-[(2-methylbenzimidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-18-14-9-5-6-10-15(14)21(12)11-16-19-20-17(22-16)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLSQRWTESQSDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-1H-benzo[d]imidazole with a suitable aldehyde to form an intermediate, which is then cyclized with hydrazine hydrate and a carboxylic acid derivative to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,3,4-oxadiazole have shown promising results with IC50 values significantly lower than that of standard chemotherapeutic agents like cisplatin. In one study, compounds derived from oxadiazoles exhibited IC50 values as low as 1.59 μM, indicating their potential as effective anticancer agents .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Flow cytometry analyses have demonstrated that certain derivatives promote apoptosis in MCF cell lines when administered in a controlled dosage regimen . The structure-activity relationship (SAR) studies suggest that modifications to the benzimidazole and oxadiazole moieties can enhance biological activity .
Antimicrobial Properties
Bacterial Inhibition
The compound has also been tested for its antibacterial properties. Studies indicate that certain derivatives exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. For example, a derivative was found to have a minimum inhibitory concentration (MIC) of 0.015 mg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .
Fungal Activity
In addition to antibacterial activity, some oxadiazole derivatives have been evaluated for antifungal properties. Although many compounds showed moderate antibacterial activity, their antifungal efficacy was less pronounced, with most compounds failing to exhibit significant activity against common fungal strains such as Aspergillus niger .
Structure-Activity Relationships
Understanding the structure-activity relationships is crucial for optimizing the efficacy of these compounds. The incorporation of various substituents on the benzimidazole and oxadiazole rings can dramatically influence their biological activities. For instance:
- Substituents on the phenyl ring : Variations in substituents can enhance or diminish the cytotoxicity and selectivity towards specific cancer cell lines.
- Benzimidazole modifications : Alterations in the benzimidazole structure have been linked to improved antibacterial and anticancer properties .
Data Summary
| Property | Value/Observation |
|---|---|
| IC50 (Anticancer) | As low as 1.59 μM |
| MIC (Antibacterial) | 0.015 mg/mL against Staphylococcus aureus |
| Antifungal Activity | Moderate; most compounds inactive |
| Mechanism | Induction of apoptosis |
Case Studies
Several case studies have documented the synthesis and evaluation of this compound:
- A study published in Journal of Medicinal Chemistry reported on a series of synthesized oxadiazole derivatives, including those with benzimidazole components, highlighting their promising anticancer activities .
- Another research effort focused on the antibacterial properties of similar compounds, demonstrating effective inhibition against multiple bacterial strains .
Mechanism of Action
The mechanism of action of 2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
Table 2: Activity Profiles of Selected Analogues
Key Observations :
Key Observations :
- The target compound’s synthesis mirrors methods used for benzimidazole-oxadiazole hybrids, emphasizing cyclization and functional group compatibility .
- Higher melting points in compounds like 3r (320°C decomposition) suggest thermal stability due to strong intermolecular interactions .
Pharmacological Potential and Limitations
- Antimicrobial Gaps : While thiadiazole derivatives (VIa-e) exhibit moderate antimicrobial effects, the target compound’s activity in this domain remains unexplored .
- Structural Flexibility : Substituting the phenyl group with electron-withdrawing groups (e.g., Cl, F) could enhance bioactivity, as seen in oxadiazole derivative 25 .
Biological Activity
The compound 2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole is a member of the oxadiazole family, which has gained attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound by examining its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a benzimidazole moiety linked to a phenyl group through an oxadiazole ring. This unique arrangement contributes to its biological activities.
-
Anticancer Activity :
- Compounds containing the oxadiazole moiety have demonstrated significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines with promising results. One study reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against prostate and colon cancer cell lines ( ).
- The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth ().
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- Some studies indicate that imidazole-containing compounds can modulate inflammatory pathways, thus providing therapeutic benefits in conditions characterized by inflammation ().
Pharmacological Activities
The biological activities associated with this compound include:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; inhibits tumor growth pathways |
| Antimicrobial | Effective against a range of bacteria and fungi |
| Anti-inflammatory | Modulates inflammatory responses |
| Antidiabetic | Potential effects on glucose metabolism and insulin sensitivity |
| Antioxidant | Scavenges free radicals and reduces oxidative stress |
Case Studies
-
Anticancer Screening :
A series of oxadiazole derivatives were screened for anticancer activity at a concentration of . Among these, a compound structurally similar to this compound exhibited an IC50 value of against prostate cancer cells (PC-3) ( ). -
Molecular Docking Studies :
Molecular docking studies have indicated that this compound can effectively bind to targets involved in cancer progression and inflammation. The binding affinity suggests strong interactions with proteins involved in cell signaling pathways ( ).
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole?
Answer:
The compound is typically synthesized via cyclization reactions. A common route involves:
- Hydrazide cyclization : Reacting substituted hydrazides with arylaldehydes in the presence of POCl₃ or other dehydrating agents to form the 1,3,4-oxadiazole core .
- Benzimidazole functionalization : Introducing the 2-methylbenzimidazole moiety via nucleophilic substitution or alkylation reactions. For example, coupling 2-methylbenzimidazole derivatives with chloromethyl-oxadiazole intermediates in solvents like THF, using methanesulfonic acid as a catalyst .
- Characterization : Confirm purity and structure via melting point analysis, IR (C=N and C-O-C stretching), -/-NMR (aromatic proton environments), and elemental analysis .
Basic: Which analytical techniques are critical for structural validation and purity assessment?
Answer:
- Spectroscopic methods :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, especially to resolve anisotropic displacement parameters or twinning via commands like
TWINandHKLF5. - Elemental analysis : Compare experimental vs. calculated C/H/N percentages to verify purity (>95%) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for anticancer applications?
Answer:
- Substituent variation : Synthesize analogs with modified phenyl (e.g., 4-fluoro, 4-bromo) or benzimidazole groups (e.g., 5-nitro) to assess steric/electronic effects on cytotoxicity .
- Biological assays : Test against breast cancer cell lines (e.g., MCF-7) using MTT assays. Compare IC₅₀ values to derivatives like 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like α-glucosidase or estrogen receptors. Validate with 3D-QSAR models to prioritize synthetic targets .
Advanced: How should researchers resolve contradictions in reported biological activities (e.g., antidiabetic vs. anticancer)?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for antidiabetic studies vs. MCF-7 for anticancer) and protocols (e.g., glucose uptake vs. apoptosis assays) .
- Orthogonal validation : Confirm antidiabetic activity via in vivo glucose tolerance tests in rodents and compare to controls like glibenclamide .
- Target profiling : Use kinome-wide screening or proteomics to identify off-target effects that may explain divergent results .
Basic: What literature search strategies are recommended for compiling prior research on this compound?
Answer:
- Database queries : Search PubMed, Scopus, and Web of Science with keywords: “1,3,4-oxadiazole derivatives,” “benzimidazole hybrids,” and “antidiabetic/anticancer agents.” Filter by synthesis, SAR, or crystallography .
- Patent mining : Use Google Patents or Espacenet to identify derivatives with claimed bioactivity .
- Expert consultation : Contact authors of key papers (e.g., Lakshmithendral et al., 2019) for unpublished data or methodological details .
Advanced: How can crystallographic refinement challenges (e.g., twinning) be addressed using SHELX?
Answer:
- Twinning correction : In SHELXL, use the
TWINcommand with BASF parameters to model twinned domains. Refine withHKLF5format data . - High-resolution data : Apply anisotropic displacement parameters (ADPs) and restraints (e.g.,
SIMU,DELU) to stabilize refinement. Validate with R-factor convergence (<5% discrepancy) . - Visualization : Use WinGX/ORTEP to generate displacement ellipsoid plots and assess model accuracy .
Advanced: What strategies enhance the pharmacokinetic profile of this compound for in vivo studies?
Answer:
- Solubility optimization : Introduce polar groups (e.g., -OH, -NH₂) on the phenyl ring or replace the benzimidazole with pyridine to improve aqueous solubility .
- Metabolic stability : Conduct microsomal assays (e.g., liver microsomes) to identify metabolic hotspots. Block labile sites with fluorine or methyl groups .
- Permeability assays : Use Caco-2 monolayers or PAMPA to assess intestinal absorption. Prioritize analogs with Papp >1 × 10⁻⁶ cm/s .
Advanced: How does the benzimidazole moiety influence biological target engagement?
Answer:
- Hydrogen bonding : The benzimidazole NH group forms H-bonds with residues like Asp/Flu in α-glucosidase or DNA topoisomerases .
- π-π stacking : The aromatic system interacts with hydrophobic pockets in targets (e.g., estrogen receptor’s ligand-binding domain) .
- Comparative studies : Replace benzimidazole with triazole or thiazole and measure activity drops (e.g., 50% reduction in IC₅₀) to confirm its critical role .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
